molecular formula C27H34N4O B5073221 N-{1-[1-(2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No.: B5073221
M. Wt: 430.6 g/mol
InChI Key: WZLJAGVDKWMBGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a piperidine ring . These types of compounds are often studied for their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine and pyrazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s hard to predict the safety and hazards of this compound .

Properties

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O/c1-21-11-12-22(2)24(19-21)20-30-17-14-25(15-18-30)31-26(13-16-28-31)29-27(32)10-6-9-23-7-4-3-5-8-23/h3-5,7-8,11-13,16,19,25H,6,9-10,14-15,17-18,20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJAGVDKWMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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